2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-5-[(E)-1-PHENYLMETHYLIDENE]-1,3-THIAZOL-4(5H)-ONE
Overview
Description
2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-5-[(E)-1-PHENYLMETHYLIDENE]-1,3-THIAZOL-4(5H)-ONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-5-[(E)-1-PHENYLMETHYLIDENE]-1,3-THIAZOL-4(5H)-ONE typically involves multiple steps. One common approach starts with the construction of the piperazine ring through intramolecular 1,4-addition of an unsaturated amino ester or reductive cyclization of an amino keto ester . The resulting intermediates are then subjected to various reactions, including alkylation, cyclization, and demethoxycarbonylation, to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-5-[(E)-1-PHENYLMETHYLIDENE]-1,3-THIAZOL-4(5H)-ONE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-5-[(E)-1-PHENYLMETHYLIDENE]-1,3-THIAZOL-4(5H)-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer properties.
Mechanism of Action
The mechanism of action of 2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-5-[(E)-1-PHENYLMETHYLIDENE]-1,3-THIAZOL-4(5H)-ONE involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or interact with cellular receptors to exert its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrole (1,2-a) pyrazine 1,4-dione, hexahydro 3-(2-methyl propyl): Known for its antimicrobial and anticancer properties.
Imidazo[1,2-a]pyrimidine: Widely studied for its applications in medicinal chemistry.
Uniqueness
2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-5-[(E)-1-PHENYLMETHYLIDENE]-1,3-THIAZOL-4(5H)-ONE is unique due to its complex structure, which allows for a wide range of chemical modifications and applications. Its combination of a piperazine ring and a thiazole ring makes it particularly versatile for various scientific and industrial applications .
Properties
IUPAC Name |
(5E)-2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-5-benzylidene-1,3-thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c21-16-15(11-13-5-2-1-3-6-13)22-17(18-16)20-10-9-19-8-4-7-14(19)12-20/h1-3,5-6,11,14H,4,7-10,12H2/b15-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRSFQXYLCBEBA-RVDMUPIBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCN2C1)C3=NC(=O)C(=CC4=CC=CC=C4)S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CN(CCN2C1)C3=NC(=O)/C(=C\C4=CC=CC=C4)/S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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